
L-Tryptophan, L-valyl-L-alanyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tryptophan, L-valyl-L-alanyl- is a dipeptide compound composed of the amino acids L-tryptophan, L-valine, and L-alanine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of these amino acids imparts specific properties to the compound, making it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, L-valyl-L-alanyl- typically involves peptide bond formation between the amino acids. This can be achieved through chemical synthesis methods such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of L-Tryptophan, L-valyl-L-alanyl- can be achieved through microbial fermentation. Microorganisms such as Escherichia coli and Saccharomyces cerevisiae can be genetically engineered to overproduce the desired dipeptide. The fermentation process involves optimizing the growth conditions, such as temperature, pH, and nutrient supply, to maximize the yield of the compound .
化学反应分析
Types of Reactions
L-Tryptophan, L-valyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can target the carbonyl groups in the peptide bond.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the indole ring in L-tryptophan can lead to kynurenine, while reduction of the peptide bond can yield the corresponding amines .
科学研究应用
L-Tryptophan, L-valyl-L-alanyl- has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: It has potential therapeutic applications due to its role in neurotransmitter synthesis and immune modulation.
Industry: It is used in the production of food additives and supplements
作用机制
The mechanism of action of L-Tryptophan, L-valyl-L-alanyl- involves its interaction with specific molecular targets and pathways. For example, L-tryptophan is a precursor for serotonin synthesis, which plays a crucial role in mood regulation. The dipeptide can also interact with enzymes involved in peptide hydrolysis, influencing their activity and stability .
相似化合物的比较
L-Tryptophan, L-valyl-L-alanyl- can be compared with other similar dipeptides such as L-alanyl-L-valine and L-valyl-L-alanine. These compounds share similar structural features but differ in their amino acid sequences, leading to variations in their chemical properties and biological activities. For instance, L-valyl-L-alanine has a greater sorption capacity for organic compounds, while L-alanyl-L-valine exhibits higher thermal stability .
Similar Compounds
- L-alanyl-L-valine
- L-valyl-L-alanine
- L-alanyl-L-tryptophan
- L-valyl-L-tryptophan
属性
CAS 编号 |
263159-30-4 |
|---|---|
分子式 |
C19H26N4O4 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H26N4O4/c1-10(2)16(20)18(25)22-11(3)17(24)23-15(19(26)27)8-12-9-21-14-7-5-4-6-13(12)14/h4-7,9-11,15-16,21H,8,20H2,1-3H3,(H,22,25)(H,23,24)(H,26,27)/t11-,15-,16-/m0/s1 |
InChI 键 |
VJOWWOGRNXRQMF-UVBJJODRSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


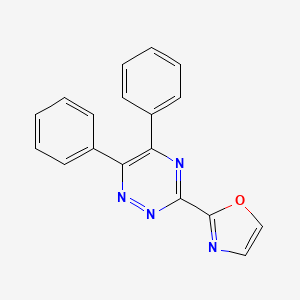
![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
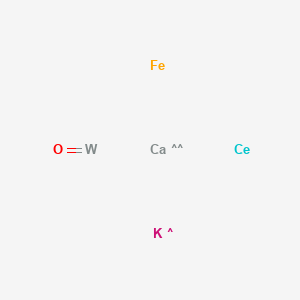
![1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12572924.png)

![(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine](/img/structure/B12572932.png)

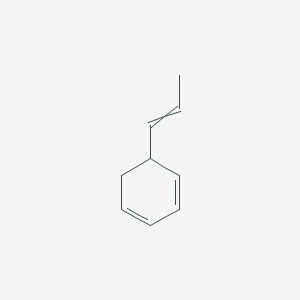
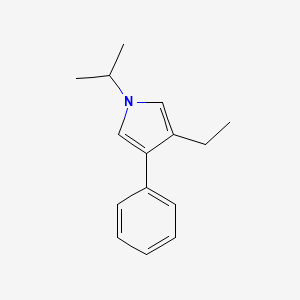
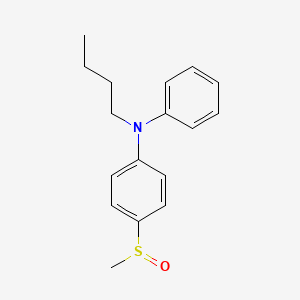
![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)
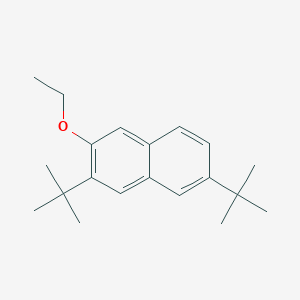
![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)
